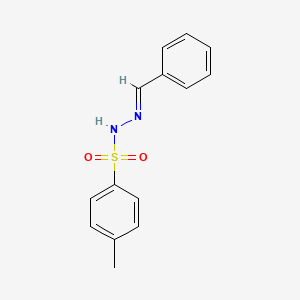

2-Bromo-5-(methylsulfonyl)pyridine

概要

説明

2-Bromo-5-(methylsulfonyl)pyridine is a compound that is part of the broader class of bromopyridines and methylsulfonyl-substituted pyridines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in various organic syntheses.

Synthesis Analysis

The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . Although this method does not directly synthesize 2-Bromo-5-(methylsulfonyl)pyridine, it provides insight into the types of reactions bromopyridines can undergo. Additionally, the synthesis of related compounds like 3-arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization indicates the reactivity of bromopyridines in cyclization reactions .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR spectroscopies. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was characterized using these techniques, and its optimized geometric structure was determined using density functional theory (DFT) . While this is not the exact compound , it demonstrates the approach that would be taken to analyze the molecular structure of 2-Bromo-5-(methylsulfonyl)pyridine.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates that can participate in various chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aromatic aldehyde(s), and TMSCN catalyzed by (bromodimethylsulfonium) bromide is an example of the reactivity of pyridine derivatives in multicomponent reactions . Furthermore, the synthesis of 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine through intramolecular hydroboration-cycloalkylation indicates the potential for bromopyridines to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be quite diverse. For instance, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . These properties are crucial for understanding the potential applications of these compounds in various fields.

Relevant Case Studies

Case studies involving bromopyridine derivatives often focus on their applications in medicinal chemistry. For example, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for the preparation of SIB-1508Y, highlights the importance of stereochemistry in drug development . Additionally, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrate the biological relevance of bromopyridine sulfonamides .

科学的研究の応用

- Field : Organic Chemistry

- Application : “2-Bromo-5-(methylsulfonyl)pyridine” is used as a starting reagent for the synthesis of various pyridine-based derivatives .

- Method : In one study, a Suzuki cross-coupling reaction was used to synthesize a series of novel pyridine derivatives. The reaction involved coupling 5-bromo-2-methylpyridin-3-amine with several arylboronic acids in the presence of a palladium catalyst and K3PO4 as a base .

- Results : The study resulted in the successful synthesis of a series of novel pyridine derivatives in moderate to good yield .

-

- Application : “2-Bromo-5-(methylsulfonyl)pyridine” can be used as a standard in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC .

- Method : In these applications, “2-Bromo-5-(methylsulfonyl)pyridine” would be used as a reference compound to help identify and quantify other compounds in a sample .

- Results : The use of “2-Bromo-5-(methylsulfonyl)pyridine” as a standard can help improve the accuracy and reliability of analytical results .

Safety And Hazards

将来の方向性

特性

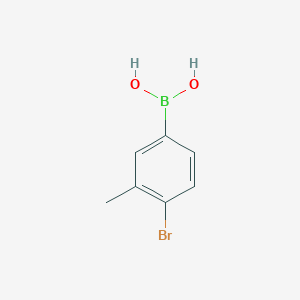

IUPAC Name |

2-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

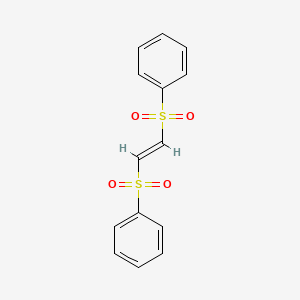

CS(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432546 | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(methylsulfonyl)pyridine | |

CAS RN |

343262-51-1 | |

| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。